molecular formula C15H16O6S B1574386 ODM-204

ODM-204

Número de catálogo: B1574386
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ODM-204 is an orally available inhibitor of both the steroid 17-alpha-hydroxylase/C17,20 lyase (CYP17A1 or CYP17) and androgen receptor (AR), with potential anti-androgen and antineoplastic activities. Upon oral administration, CYP17/AR inhibitor ODM 204 selectively inhibits the enzymatic activity of CYP17A1 in both the testes and adrenal glands, thereby inhibiting androgen production. This may both decrease androgen-dependent growth signaling and inhibit the proliferation of androgen-dependent tumor cells. In addition, ODM 204 binds to ARs in target tissues and inhibits androgen-induced receptor activation and AR nuclear translocation, which prevents the binding to and transcription of AR-responsive genes. This leads to an inhibition of growth in AR-expressing prostate cancer cells. The cytochrome P450 enzyme CYP17A1, which is localized to the endoplasmic reticulum, exhibits both 17alpha-hydroxylase and 17,20-lyase activities. Check for active clinical trials or closed clinical trials using this agent.

Aplicaciones Científicas De Investigación

Discovery and Development for Prostate Cancer Treatment

ODM-204 is a novel nonsteroidal dual-action compound that shows promise in treating patients with castration-resistant prostate cancer (CRPC). It dampens androgenic stimuli by inhibiting CYP17A1, essential for dihydrotestosterone and testosterone formation, and blocks the androgen receptor with high affinity and specificity. This compound inhibited the proliferation of androgen-dependent cells in vitro and reduced tumor growth in murine models. Intriguingly, it also inhibited adrenal and testicular steroid production in sexually mature male cynomolgus monkeys and potentiated the suppression of circulating testosterone levels in rats (Oksala et al., 2018).

Dual Inhibition of CYP17A1 and Androgen Receptor

In addition to targeting CYP17A1, this compound effectively inhibits androgen receptor activity. This dual inhibition mechanism was demonstrated in cells transfected with the human androgen receptor and androgen-responsive reporter gene constructs. The compound inhibited the growth of androgen-dependent cells both in vitro and in vivo, providing evidence of its efficacy against CRPC (Oksala et al., 2015).

Phase I Clinical Trials and Safety Profile

A phase I dose escalation study in men with metastatic CRPC assessed the safety profile and dose-limiting toxicities of this compound. Patients were randomized to receive varying doses of this compound with prednisone. The study found this compound to be well tolerated up to the highest evaluated dose and observed decreases in testosterone and prostate-specific antigen levels, suggesting antitumor activity. However, the pharmacokinetic properties of the molecule limit its further development (Peltola et al., 2020).

Propiedades

Fórmula molecular

C15H16O6S

Apariencia

Solid powder

Sinónimos

ODM204;  ODM-204;  ODM 204.; NONE

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.